molecular formula C17H20FN3O3 B3006180 N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1795443-32-1

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Cat. No.: B3006180
CAS No.: 1795443-32-1
M. Wt: 333.363
InChI Key: WAIAJXYDYMTMJV-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxypropyl side chain bearing a 1-methylpyrrole moiety at the N2 position.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-21-10-2-3-14(21)15(22)8-9-19-16(23)17(24)20-11-12-4-6-13(18)7-5-12/h2-7,10,15,22H,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIAJXYDYMTMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This document provides an overview of its synthesis, biological mechanisms, and relevant studies that highlight its activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediates :
    • Reaction of 4-fluorobenzylamine with oxalyl chloride to form a fluorobenzyl intermediate.
    • Introduction of the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group through a nucleophilic substitution reaction.
  • Final Coupling :
    • The final product is obtained by coupling the fluorobenzyl intermediate with the hydroxyphenylpropyl intermediate using oxalyl chloride under anhydrous conditions to prevent hydrolysis.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity to target proteins, while the hydroxyphenylpropyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, particularly anti-inflammatory responses.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, research on similar pyrrole-based compounds has shown significant anti-inflammatory activity in vivo, surpassing traditional agents like ibuprofen in efficacy . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly influence the anti-inflammatory potency.

Case Studies

A notable study evaluated a series of oxalamide derivatives for their anti-inflammatory properties. Among these, compounds similar to this compound demonstrated a marked reduction in edema in rat models induced by carrageenan. The most effective derivatives exhibited a reduction comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary

Property Details
Molecular Formula C16H20FN2O3
Molecular Weight 306.35 g/mol
CAS Number 2034354-69-1
Biological Activity Anti-inflammatory, analgesic
Mechanism Enzyme inhibition, receptor modulation

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs, emphasizing substituent impacts on physicochemical and biological properties:

Compound Name R1 Group R2 Group Notable Properties Reference
Target Compound 4-fluorobenzyl 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl Unique pyrrole-hydroxypropyl side chain; fluorine enhances electronegativity -
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) 4-chlorophenyl 2-(4-hydroxyphenyl)propyl Stearoyl-CoA desaturase (SCD) inhibitor; 51% synthesis yield
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233); high-throughput screening hit
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy High purity (>90%); bulky adamantyl group improves metabolic stability
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Flavor/fragrance applications; pyridine enhances aromatic interactions
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Trifluoromethyl group increases lipophilicity and electronegativity
Key Observations:
  • R1 Groups : The 4-fluorobenzyl group in the target compound balances electronegativity and lipophilicity compared to bulkier groups (e.g., adamantyl in ) or electron-rich substituents (e.g., 2,4-dimethoxybenzyl in ). Fluorine’s small size and high electronegativity may enhance binding specificity in enzyme pockets.
  • R2 Groups : The hydroxypropyl-pyrrole side chain in the target compound is distinct. The pyrrole ring enables π-π stacking or hydrogen bonding, contrasting with pyridyl (e.g., S336 in ) or benzyloxy groups (e.g., compound 6 in ).

Physicochemical Properties

  • Melting Points: Adamantyl-containing oxalamides () exhibit high melting points (>210°C), suggesting crystalline stability. The target’s melting point is unknown but likely lower due to less rigid substituents.
  • Solubility : The hydroxypropyl-pyrrole side chain may enhance aqueous solubility compared to hydrophobic groups (e.g., trifluoromethylphenyl in ).

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